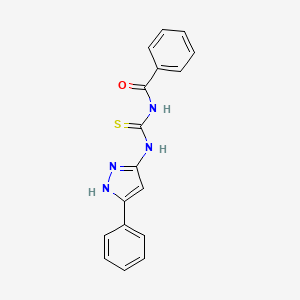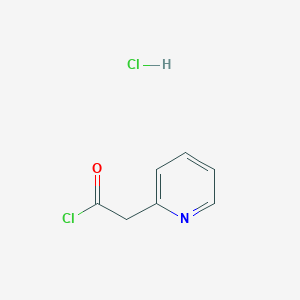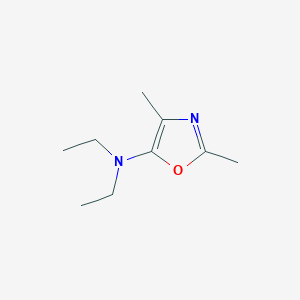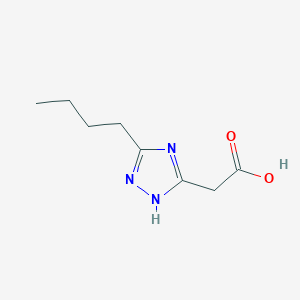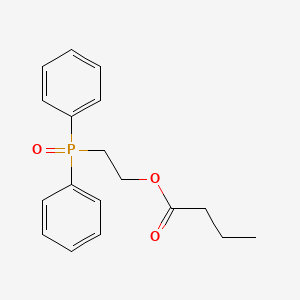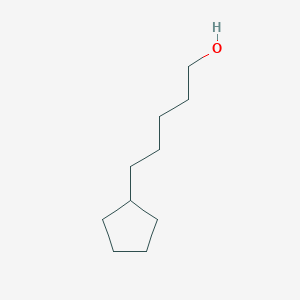
5-Cyclopentylpentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopentylpentan-1-ol is an organic compound with the molecular formula C10H20O and a molecular weight of 156.2652 g/mol It is a type of alcohol characterized by a cyclopentyl group attached to a pentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopentylpentan-1-ol can be achieved through multi-step reactions. One common method involves the reaction of cyclopentylmagnesium bromide with pentanal under controlled conditions . The reaction typically requires the use of solvents such as diethyl ether and is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopentylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in the presence of a base.
Major Products Formed
Oxidation: Cyclopentylpentanoic acid or cyclopentylpentanone.
Reduction: Cyclopentylpentane.
Substitution: Cyclopentylpentyl chloride or bromide.
Scientific Research Applications
5-Cyclopentylpentan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of metabolic pathways involving alcohols.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Cyclopentylpentan-1-ol involves its interaction with specific molecular targets. As an alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can influence various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanol: Similar structure but with a shorter carbon chain.
Pentanol: Lacks the cyclopentyl group.
Cyclopentylmethanol: Similar but with a different position of the hydroxyl group.
Uniqueness
5-Cyclopentylpentan-1-ol is unique due to its combination of a cyclopentyl group and a pentanol chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where specific structural features are required.
Properties
Molecular Formula |
C10H20O |
|---|---|
Molecular Weight |
156.26 g/mol |
IUPAC Name |
5-cyclopentylpentan-1-ol |
InChI |
InChI=1S/C10H20O/c11-9-5-1-2-6-10-7-3-4-8-10/h10-11H,1-9H2 |
InChI Key |
BAGZWIMZZSKVNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


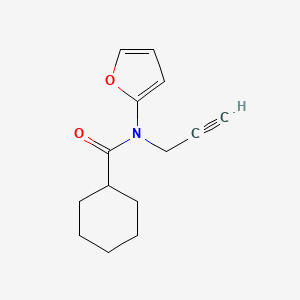
![4-Bromo-2-trifluoromethylbenzo[h]quinoline](/img/structure/B12898379.png)
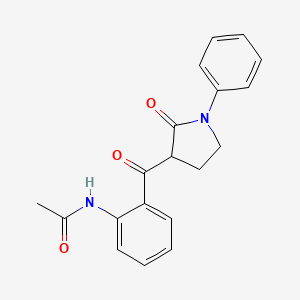
![Furo[3,4-d]pyrrolo[2,1-b]oxazole](/img/structure/B12898386.png)
![2-Cyclohexyl-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B12898387.png)
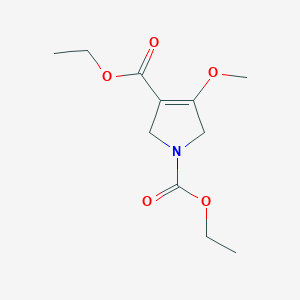
![[(2R,3R,5S)-2-(6-benzamidopurin-9-yl)-5-(hydroxymethyl)oxolan-3-yl] benzoate](/img/structure/B12898405.png)
